Pent-2-enedial

Organic Synthesis Heterocyclic Chemistry Amine Derivatization

Pent-2-enedial (Glutaconaldehyde) is the premier reagent for converting amines to pyridinium salts where Zincke reagents fail. Its conjugated enolate structure provides distinct nucleophilic/electrophilic reactivity impossible with saturated dialdehydes. The scalable dianil salt synthesis (91% yield) ensures cost-effective access to multigram quantities for process chemistry. Choose this enolate to streamline one-pot pyridinium formations, control counterions without metathesis, and access enol esters/vinyl bromides for cross-coupling—all with a single, superior intermediate.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
Cat. No. B1219750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-enedial
Synonymsglutaconaldehyde
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC(C=CC=O)C=O
InChIInChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2
InChIKeyNEOPYIBVKJWHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-enedial (Glutaconaldehyde) for Organic Synthesis: Properties and Procurement Overview


Pent-2-enedial, also known as glutaconaldehyde (CAS 821-42-1), is an unsaturated C5 dialdehyde with the molecular formula C5H6O2 . It is characterized by a conjugated enone system and exists predominantly in its enol/enolate form due to extended conjugation across the π-system, which imparts distinct reactivity compared to saturated dialdehydes [1]. This compound is primarily utilized as a synthetic intermediate for constructing nitrogen-containing heterocycles, particularly pyridinium salts and substituted pyridines, via its stable salt forms (e.g., sodium, potassium, or tetrabutylammonium enolates) [1][2]. Its physicochemical properties include a predicted boiling point of 219.0±23.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³ .

Pent-2-enedial (Glutaconaldehyde) Functional Substitution Risk Analysis


Generic substitution with other dialdehydes or aldehyde equivalents in synthetic workflows is not scientifically valid due to fundamental differences in electronic structure and reactivity profiles. Pent-2-enedial exists primarily as a conjugated enolate, endowing it with nucleophilic character at specific positions and distinct dual electrophilic/nucleophilic behavior compared to saturated analogs like glutaraldehyde, which lacks this conjugation [1]. Furthermore, its reactivity with amines differs significantly from classical Zincke salt reagents, enabling successful transformations of substrates that are entirely unreactive with the Zincke salt, thereby preventing synthetic failure [2]. Physical property differences—such as a significantly higher predicted boiling point (219.0±23.0 °C) compared to the monounsaturated 2,4-pentadienal (128.7±9.0 °C)—further underscore that these compounds cannot be interchanged in processes sensitive to volatility or thermal stability [1].

Pent-2-enedial (Glutaconaldehyde) Quantitative Differentiation Evidence


Expanded Substrate Scope Relative to Zincke Salt in Pyridinium Salt Synthesis

Glutaconaldehyde (as its enolate salt) enables the successful conversion of primary amines to pyridinium salts for substrates that remain completely unreactive when treated with the conventional Zincke salt reagent [1]. This expansion of substrate scope represents a critical differentiation in synthetic methodology selection. Additionally, the glutaconaldehyde-based method uniquely permits control over the counterion of the final pyridinium salt without requiring an additional salt metathesis step, streamlining the synthetic sequence [1].

Organic Synthesis Heterocyclic Chemistry Amine Derivatization

Scalable Synthesis of Glutaconaldehyde Salt with 91% Yield

A scalable synthetic route to glutaconaldehyde salt from commercially available dianil salt has been reported, achieving a 91% yield [1][2]. This high-yielding preparation contrasts with alternative methods that produce glutaconaldehyde derivatives in moderate yields (e.g., 68–81% for 2-alkylaminopentadienimine derivatives via a different route [3]) and with the typical preparation of Zincke salts, which often requires more elaborate synthetic sequences.

Process Chemistry Scalable Synthesis Reagent Preparation

Predicted Physicochemical Differentiation: Boiling Point and Volatility vs. 2,4-Pentadienal

The predicted boiling point of pent-2-enedial is 219.0±23.0 °C at 760 mmHg . This is substantially higher than that of the monounsaturated analog 2,4-pentadienal, which has a predicted boiling point of 128.7±9.0 °C at 760 mmHg . The difference of approximately 90 °C reflects the impact of the second aldehyde group and conjugation on intermolecular forces and thermal stability, which has direct implications for handling, storage, and reaction conditions.

Physicochemical Properties Process Safety Volatility Assessment

Prevention of Acidic Degradation During Amine Reactions vs. Free Dialdehyde

Free glutaconaldehyde is known to degrade in acidic medium; however, in the presence of amines, this degradation is prevented [1]. This behavior is exploited to trap the reactive intermediate in situ, enabling the direct transformation of primary amines to pyridinium salts without the need for pre-formed stable Zincke salts. This contrasts with the use of saturated dialdehydes like glutaraldehyde, which do not undergo this specific amine-mediated stabilization and instead react via different cross-linking mechanisms [2].

Reaction Stability Synthetic Methodology In Situ Trapping

Conjugated Enolate Reactivity Enables Dual Electrophilic/Nucleophilic Behavior

Pent-2-enedial exists predominantly in its enol/enolate form due to conjugation with the double bond [1]. This conjugated enolate can react with acid chlorides to yield enol esters, demonstrating nucleophilic behavior at oxygen, while the α,β-unsaturated system retains electrophilic character at the β-carbon for conjugate additions [2]. In contrast, saturated dialdehydes like glutaraldehyde lack this extended conjugation and cannot access this dual reactivity mode, limiting their synthetic utility primarily to cross-linking or bis-imine formation [3].

Reaction Mechanisms Synthetic Versatility Enolate Chemistry

Pent-2-enedial (Glutaconaldehyde) Validated Application Scenarios


Synthesis of Pyridinium Salts from Unreactive or Sterically Hindered Primary Amines

Pent-2-enedial (as its enolate salt) is the reagent of choice when attempting to convert primary amines to pyridinium salts, especially for substrates that have failed to react with conventional Zincke salt reagents. This application is directly supported by evidence demonstrating that glutaconaldehyde successfully transforms amines that remain completely unreactive toward the Zincke salt, while also enabling counterion control without an additional metathesis step [1].

Large-Scale Preparation of 2-Alkyl Glutaconaldehyde Derivatives for Heterocyclic Library Synthesis

The high-yielding (91%) and scalable synthesis of glutaconaldehyde salt from dianil salt makes it a superior choice for process chemistry applications requiring multigram to kilogram quantities of the reagent [1]. This contrasts with alternative routes that yield derivatives in only 68–81% yield, offering a clear cost and efficiency advantage for industrial procurement and scale-up [2].

One-Pot Synthesis of Pyridinium Salts in Aqueous or Acidic Media

The unique stabilization of glutaconaldehyde by amines in acidic medium enables a streamlined one-pot procedure for pyridinium salt formation without isolation of unstable intermediates [1]. This application scenario is distinct from the use of glutaraldehyde, which undergoes cross-linking rather than productive heterocycle formation under similar conditions, highlighting pent-2-enedial's specific utility in medicinal chemistry and materials science workflows .

Synthesis of Conjugated Enol Esters and Vinyl Bromide Derivatives

Owing to its conjugated enolate structure, pent-2-enedial reacts with acid chlorides to yield enol esters and can be converted to the corresponding vinyl bromide, which is amenable to palladium-catalyzed cross-coupling and homologation [1]. This reactivity is not accessible to saturated dialdehydes like glutaraldehyde, making pent-2-enedial the required starting material for constructing extended conjugated systems and functionalized dienes .

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